

Peptide Aliquot Handling and Storage: A Technical Support Guide

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Compound of Interest

Compound Name: Acth (1-14)

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This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing peptide aliquots. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and stability of your peptides for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized peptides upon arrival?

For maximum stability, lyophilized peptides should be stored at -20°C or, for long-term storage, at -80°C.^{[1][2][3][4][5]} It is crucial to keep them away from bright light. Many peptides are hygroscopic, meaning they readily absorb moisture from the air. To prevent this, always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.

Q2: What is the best way to store peptides once they are in solution?

The shelf-life of peptides in solution is significantly more limited than in their lyophilized form. If storage in solution is necessary, it is recommended to:

- Use sterile, slightly acidic buffers (pH 5-7).
- Aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or colder. Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.

Q3: How many times can I freeze and thaw my peptide aliquots?

It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to peptide degradation. Aliquoting your peptide stock solution into volumes appropriate for single experiments is the best practice to mitigate this. Studies have shown that repeated freeze-thaw cycles can impact the integrity of proteins and peptides in plasma samples, suggesting a similar effect on purified peptide solutions.

Q4: Which solvent should I use to reconstitute my peptide?

There is no universal solvent for all peptides. The choice of solvent depends on the peptide's amino acid composition and overall charge. A general strategy is to start with sterile, distilled water. If the peptide is insoluble in water, the next steps depend on its charge:

- Basic peptides (net positive charge): Try a dilute aqueous solution of acetic acid (1-10%).
- Acidic peptides (net negative charge): A dilute aqueous solution of ammonium hydroxide (1%) or ammonium bicarbonate (1-10%) may be effective.
- Hydrophobic peptides (neutral or high proportion of non-polar residues): A small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by slow dilution with an aqueous buffer.

Q5: Are there any amino acids that require special handling?

Yes, peptides containing certain amino acids are more prone to degradation.

- Cysteine (C), Methionine (M), and Tryptophan (W): These are susceptible to oxidation. They should be dissolved in oxygen-free solvents and may require storage under an inert gas like nitrogen or argon. Avoid using DMSO with peptides containing Cys or Met.
- Asparagine (N) and Glutamine (Q): These can undergo deamidation.
- Aspartic Acid (D): Peptides with Asp are susceptible to hydrolysis.

Troubleshooting Guides

Issue 1: My peptide will not dissolve.

If you are having trouble dissolving your peptide, follow this troubleshooting workflow:



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